Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI)
Description
Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI) is a piperazine derivative featuring a 2,5-dimethylphenyl group at position 1 and a carbonyl-linked 4-piperidinyl-2-pyrimidine substituent at position 3.
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17-4-5-18(2)20(16-17)25-12-14-26(15-13-25)21(28)19-6-10-27(11-7-19)22-23-8-3-9-24-22/h3-5,8-9,16,19H,6-7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGJHRQFJZHNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- involves multiple steps. One common method involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 1-(2-pyrimidinyl)-4-piperidinyl carbonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI) is a synthetic organic compound with the chemical formula and a molecular weight of approximately 379.50 g/mol. It belongs to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. The compound features a piperazine ring substituted with a 2,5-dimethylphenyl group and a carbonyl moiety linked to another piperidine derivative containing a pyrimidine ring.
Potential Applications
The unique structure of Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI) suggests potential applications in medicinal chemistry and pharmacology due to its complex interactions with biological systems. Its complex substitution pattern may enhance its biological activity compared to simpler analogs.
Ongoing Research
This compound is valuable for ongoing research into new therapeutic agents. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics. In vitro and in vivo studies are necessary to fully characterize these interactions and assess their implications for drug development.
Structural Similarities and Differences
Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI) shares structural characteristics with several other compounds.
Similar Compounds :
- Piperazine Dihydriodide : Contains two nitrogen atoms in a six-membered ring and is primarily used as an anthelmintic agent.
- 1-(2-Pyrimidinyl)piperazine : A substituted piperazine with a pyrimidine group, known for its role as an antidepressant.
- 4-Piperidinone : Contains a piperidine ring with a ketone and is used as an intermediate in synthesizing various pharmaceuticals.
Data Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Piperazine Dihydriodide | Contains two nitrogen atoms in a six-membered ring | Primarily used as an anthelmintic agent |
| 1-(2-Pyrimidinyl)piperazine | Substituted piperazine with a pyrimidine group | Known for its role as an antidepressant |
| 4-Piperidinone | Contains a piperidine ring with a ketone | Used as an intermediate in synthesizing various pharmaceuticals |
| Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI) | Complex substitution pattern with a piperazine ring substituted with a 2,5-dimethylphenyl group | May enhance its biological activity compared to simpler analogs |
Properties
Mechanism of Action
The mechanism of action of Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its 2,5-dimethylphenyl and 4-piperidinyl-2-pyrimidine carbonyl groups. Comparisons with similar piperazine derivatives include:
Key Observations :
- Heterocyclic Moieties : The 2-pyrimidine group in the target compound could engage in hydrogen bonding with receptors, similar to pyridinyl or phthalimido groups in analogs like NAN-190 .
- Receptor Selectivity : Compounds with methoxyphenyl substituents (e.g., NAN-190) exhibit high 5-HT₁A affinity, while those with piperidinyl groups (e.g., ) target dopamine D₂ receptors. The target compound’s mixed substituents may confer dual activity, though empirical data are lacking .
Physicochemical Properties
- Target Compound : Estimated logP (lipophilicity) is higher than simpler piperazines (e.g., 1-phenyl-4-pyridinylpiperazine) due to the bulky 4-piperidinyl-pyrimidine group. This may impact solubility and metabolic stability .
- Boiling Point/Density : Analogous compounds (e.g., ) have predicted boiling points ~490°C and densities ~1.14 g/cm³, suggesting similar volatility and formulation challenges .
Biological Activity
Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI), is a synthetic compound that belongs to the piperazine family. It has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Piperazine (9CI) has the following chemical formula:
with a molecular weight of approximately 379.50 g/mol. Its structure features a piperazine ring substituted with a 2,5-dimethylphenyl group and a carbonyl moiety linked to a piperidine derivative containing a pyrimidine ring. This unique arrangement suggests complex interactions with biological systems, which are vital for its pharmacological effects.
1. Anticancer Potential
Recent studies have indicated that compounds with similar piperazine structures exhibit significant anticancer properties. For instance, derivatives of benzimidazole containing piperazine have shown enhanced cytotoxicity against various tumor cell lines. In vitro assays revealed that these compounds can inhibit cell proliferation effectively, with IC50 values ranging from 34 to 42 µM .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Benzimidazole-Piperazine Derivative | 34.31 | MDA-MB 231 |
| Benzimidazole-Piperazine Derivative | 38.29 | U-87 MG |
| Reference Drug (Albendazole) | 83.1 | MDA-MB 231 |
| Reference Drug (Albendazole) | 40.59 | U-87 MG |
These findings suggest that Piperazine (9CI) could be a promising candidate for further development in cancer therapy.
2. Neuropharmacological Effects
Piperazine derivatives have been investigated for their effects on neurotransmitter release in the central nervous system. A study focusing on two substituted piperazines demonstrated their ability to modulate dopamine and serotonin release in the rat prefrontal cortex, indicating potential applications in treating mood disorders and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of Piperazine (9CI) is influenced by its structural components. The presence of the 2,5-dimethylphenyl group and the carbonyl linkage to the piperidine ring enhances its interaction with biological targets compared to simpler piperazine analogs. This complexity may contribute to its varied pharmacological profiles, including antitumor and neuroactive properties.
Key Structural Features:
- Piperazine Ring : Central to its activity; provides basic nitrogen atoms for interaction with receptors.
- Carbonyl Group : Enhances binding affinity and stability.
- Pyrimidine Substituent : Potentially increases selectivity towards specific biological targets.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a comparative study of various piperazine derivatives, one compound exhibited six times greater activity than standard treatments like Albendazole against muscle larvae of Trichinella spiralis . This highlights the potential of Piperazine (9CI) in developing more effective anticancer agents.
Case Study 2: Neuropharmacological Investigation
Research on piperazine derivatives revealed their role in modulating neurotransmitter systems, suggesting therapeutic applications in treating psychiatric disorders. The modulation of dopamine and serotonin pathways indicates that Piperazine (9CI) may also influence mood regulation and cognitive functions .
Q & A
Basic: What synthetic methodologies are recommended for preparing piperazine derivatives with pyrimidinyl-piperidine substituents?
Answer: The synthesis of piperazine derivatives often involves coupling reactions between substituted piperidine precursors and activated carbonyl intermediates. For example, 1-(2-pyrimidinyl)piperazine derivatives can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOAt) with carboxyl-containing intermediates under inert conditions . Optimizing stoichiometry and reaction time is critical to minimize side products like unreacted starting materials or over-acylated species. Reaction progress should be monitored via TLC or LC-MS, with purification by column chromatography (silica gel, gradient elution) .
Advanced: How can structural modifications to the 2,5-dimethylphenyl group influence receptor binding affinity in pharmacological studies?
Answer: The 2,5-dimethylphenyl moiety contributes to steric and electronic interactions with target receptors. For instance, studies on analogous compounds (e.g., buspirone metabolites) show that substituents like methyl groups enhance lipophilicity, improving blood-brain barrier penetration . Computational docking (e.g., Glide SP or AutoDock Vina) can predict binding modes to receptors like 5-HT₁A or α₂-adrenoceptors. In vitro assays (radioligand binding, cAMP modulation) are essential to validate computational predictions and quantify IC₅₀ values. Discrepancies between in silico and experimental data may arise from solvation effects or receptor conformational flexibility .
Basic: What analytical techniques are most effective for characterizing purity and stability of this compound?
Answer:
- Purity: High-resolution LC-MS (ESI or APCI) confirms molecular ion peaks and detects impurities. For quantification, HPLC with UV detection (λ = 254 nm) is standard.
- Stability: Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Monitor via NMR (¹H/¹³C) for structural changes or chiral integrity loss.
- Crystallinity: XRPD identifies polymorphic forms, which impact solubility and bioavailability .
Advanced: How do conflicting toxicity data (e.g., acute vs. chronic exposure) in literature impact risk assessment for in vivo studies?
Answer: Discrepancies often arise from differences in experimental models (e.g., rodent vs. human hepatocytes) or exposure durations. For example, acute toxicity might show low LD₅₀ (e.g., >2000 mg/kg in rats) due to rapid metabolism, while chronic studies could reveal hepatotoxicity via CYP450 inhibition . Mitigate risks by:
- Conducting tiered toxicity assays (Ames test → micronucleus assay → 28-day repeated dose).
- Cross-referencing regulatory databases (ECHA, EPA) for hazard classifications.
- Implementing strict exposure controls (PPE, fume hoods) during handling .
Basic: What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- ADME Prediction: SwissADME or pkCSM estimates logP, bioavailability, and CYP450 interactions.
- Metabolite Identification: Schrödinger’s Metabolite or GLORYx predicts Phase I/II metabolites.
- Toxicity: ProTox-II or DEREK identifies structural alerts for genotoxicity .
Advanced: How can in vitro-to-in vivo extrapolation (IVIVE) challenges be addressed for this compound?
Answer: IVIVE discrepancies often stem from protein binding differences or metabolic clearance rates. Strategies include:
- Using physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to scale hepatocyte clearance data to whole-body kinetics.
- Incorporating microsomal stability assays (human/rat liver microsomes) with correction for nonspecific binding.
- Validating with cassette dosing in preclinical models to assess drug-drug interaction risks .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particulates are detected .
- Storage: Under nitrogen at -20°C in amber glass vials to prevent oxidation and photodegradation .
- Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .
Advanced: What strategies resolve contradictions in reported bioactivity data across different assay platforms?
Answer:
- Assay Validation: Use standardized positive controls (e.g., ketanserin for 5-HT₂ receptor assays) to calibrate inter-lab variability.
- Orthogonal Assays: Combine radioligand binding (e.g., ³H-8-OH-DPAT for 5-HT₁A) with functional assays (cAMP or calcium flux).
- Data Normalization: Express results as % inhibition relative to vehicle controls to account for plate-to-plate variability .
Basic: How is the compound’s stability under varying pH conditions evaluated?
Answer:
- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
- Analysis: Monitor degradation via UPLC-PDA and identify degradants using HR-MS/MS.
- Kinetics: Calculate t₁/₂ using first-order kinetics; adjust formulation pH to 5–7 for optimal stability .
Advanced: What structural analogs of this compound have shown promise in overcoming off-target effects in CNS research?
Answer: Modifications to the pyrimidinyl-piperidine core, such as:
- Fluorine Substitution: Reduces metabolic oxidation (e.g., 2-(4-fluorophenyl)piperazine analogs with improved CYP2D6 resistance) .
- Polar Groups: Introduction of hydroxyl or carbonyl moieties enhances selectivity for serotonin receptors over adrenoceptors .
- Hybrid Scaffolds: Fusion with indole or benzodioxane rings (e.g., 1-(3,4-methylenedioxybenzyl) derivatives) reduces hERG channel liability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
